molecular formula C19H29ClN2O B13552982 (4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl)(2,3-dihydro-1H-inden-2-yl)methanone hydrochloride

(4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl)(2,3-dihydro-1H-inden-2-yl)methanone hydrochloride

Cat. No.: B13552982
M. Wt: 336.9 g/mol
InChI Key: VFNSDPODFNKFGQ-UHFFFAOYSA-N
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Description

2-[1-(2,3-dihydro-1H-indene-2-carbonyl)piperidin-4-yl]-2-methylpropan-1-amine hydrochloride is a complex organic compound that features a piperidine ring attached to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,3-dihydro-1H-indene-2-carbonyl)piperidin-4-yl]-2-methylpropan-1-amine hydrochloride typically involves multiple steps. One common approach starts with the preparation of the indene derivative, followed by the introduction of the piperidine ring. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,3-dihydro-1H-indene-2-carbonyl)piperidin-4-yl]-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-(2,3-dihydro-1H-indene-2-carbonyl)piperidin-4-yl]-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2,3-dihydro-1H-indene-2-carbonyl)piperidin-4-yl]-2-methylpropan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indene moiety with a piperidine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H29ClN2O

Molecular Weight

336.9 g/mol

IUPAC Name

[4-(1-amino-2-methylpropan-2-yl)piperidin-1-yl]-(2,3-dihydro-1H-inden-2-yl)methanone;hydrochloride

InChI

InChI=1S/C19H28N2O.ClH/c1-19(2,13-20)17-7-9-21(10-8-17)18(22)16-11-14-5-3-4-6-15(14)12-16;/h3-6,16-17H,7-13,20H2,1-2H3;1H

InChI Key

VFNSDPODFNKFGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1CCN(CC1)C(=O)C2CC3=CC=CC=C3C2.Cl

Origin of Product

United States

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